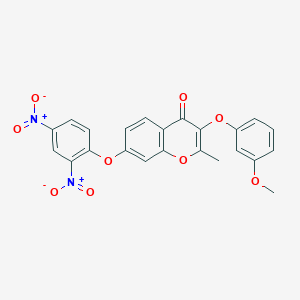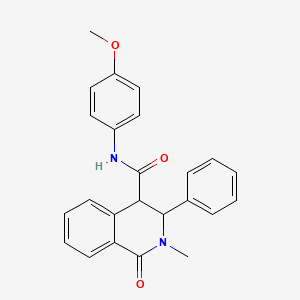
7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of multiple aromatic rings and various functional groups, including nitro, methoxy, and phenoxy groups
Preparation Methods
The synthesis of 7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves multiple steps, including the formation of the chromen-4-one core and the introduction of the various substituents. The synthetic route typically starts with the preparation of the chromen-4-one core through a condensation reaction between a suitable aldehyde and a phenol derivative. The introduction of the 2,4-dinitrophenoxy and 3-methoxyphenoxy groups is achieved through nucleophilic substitution reactions using appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of signaling pathways, or interaction with cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
Flavonoids: These compounds share a similar chromen-4-one core and exhibit various biological activities.
Coumarins: These compounds also contain a chromen-4-one core and are known for their anticoagulant and antimicrobial properties.
Quinones: These compounds are characterized by the presence of quinone moieties and are known for their redox properties and biological activities.
Properties
Molecular Formula |
C23H16N2O9 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methylchromen-4-one |
InChI |
InChI=1S/C23H16N2O9/c1-13-23(34-16-5-3-4-15(11-16)31-2)22(26)18-8-7-17(12-21(18)32-13)33-20-9-6-14(24(27)28)10-19(20)25(29)30/h3-12H,1-2H3 |
InChI Key |
KXJKRLVLFSPMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=CC=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11023753.png)
![Methyl 3-[(2-chlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11023761.png)
![6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11023768.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B11023771.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11023792.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11023793.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11023797.png)
![1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11023800.png)
methanone](/img/structure/B11023812.png)

![2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11023820.png)
![1-{4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B11023827.png)

